molecular formula C12H15FO3 B13622784 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13622784
M. Wt: 226.24 g/mol
InChI Key: MPTFVLPJRARJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The fluorine atom can be reduced to form a hydrogen atom.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropanoic acid, while reduction of the fluorine atom may yield 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid .

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both fluorine and methoxy groups on the phenyl ring, along with the dimethylpropanoic acid moiety, gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H15FO3/c1-12(2,11(14)15)7-8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

MPTFVLPJRARJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.